1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl-
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Overview
Description
1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl- is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids or ketones.
Reduction: Formation of pyrazole alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethoxyethyl and dimethyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole,4-(2-methoxyethyl)-3,5-dimethyl-
- 1H-Pyrazole,4-(2-propoxyethyl)-3,5-dimethyl-
- 1H-Pyrazole,4-(2-butoxyethyl)-3,5-dimethyl-
Uniqueness
1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl- is unique due to the specific combination of ethoxyethyl and dimethyl substituents, which can impart distinct chemical and physical properties. These properties may result in different reactivity, solubility, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
4-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole |
InChI |
InChI=1S/C9H16N2O/c1-5-12-8(4)9-6(2)10-11-7(9)3/h8H,5H2,1-4H3,(H,10,11) |
InChI Key |
NRHBCPCUSZJNGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1=C(NN=C1C)C |
Origin of Product |
United States |
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